3-Acetoxy-2',4'-dichlorobenzophenone

Description

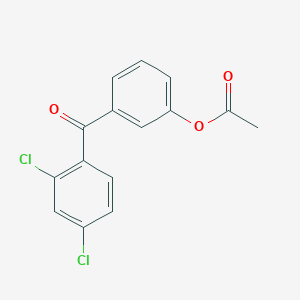

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

[3-(2,4-dichlorobenzoyl)phenyl] acetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H10Cl2O3/c1-9(18)20-12-4-2-3-10(7-12)15(19)13-6-5-11(16)8-14(13)17/h2-8H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XSNKBXYKRMGQKC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)OC1=CC=CC(=C1)C(=O)C2=C(C=C(C=C2)Cl)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H10Cl2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70641666 | |

| Record name | 3-(2,4-Dichlorobenzoyl)phenyl acetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70641666 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

309.1 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

890100-26-2 | |

| Record name | 3-(2,4-Dichlorobenzoyl)phenyl acetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70641666 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Reactivity and Mechanistic Investigations of 3 Acetoxy 2 ,4 Dichlorobenzophenone

Hydrolytic Transformations of the Acetoxy Group

The ester linkage in 3-Acetoxy-2',4'-dichlorobenzophenone is susceptible to hydrolysis under both acidic and basic conditions, leading to the formation of 3-Hydroxy-2',4'-dichlorobenzophenone and acetic acid. The kinetics and mechanisms of this transformation are significantly influenced by the reaction medium.

Acid-Catalyzed Hydrolysis Mechanisms and Kinetics

The acid-catalyzed hydrolysis of this compound is postulated to proceed via an A-2 mechanism. This mechanism involves a rapid, reversible protonation of the carbonyl oxygen of the acetoxy group, followed by a rate-determining nucleophilic attack by a water molecule on the carbonyl carbon. researchgate.net The protonation step enhances the electrophilicity of the carbonyl carbon, making it more susceptible to attack.

The reaction rate is dependent on the concentration of both the ester and the acid catalyst. The catalytic efficiency of different strong acids typically follows the order: HClO₄ > H₂SO₄ > HCl, which can be attributed to the differing abilities of their anions to stabilize the transition state. researchgate.net

Table 1: Hypothetical Rate Constants for Acid-Catalyzed Hydrolysis of this compound in 20% (v/v) Dioxane-Water at 55°C

| Acid Catalyst | Concentration (M) | Observed Rate Constant (k_obs) (s⁻¹) |

| HCl | 1.0 | 1.5 x 10⁻⁵ |

| H₂SO₄ | 1.0 | 1.8 x 10⁻⁵ |

| HClO₄ | 1.0 | 2.2 x 10⁻⁵ |

Note: The data in this table is hypothetical and for illustrative purposes, based on general trends observed for similar compounds.

Base-Catalyzed Hydrolysis Mechanisms and Reaction Pathways

Under basic conditions, the hydrolysis of this compound is significantly accelerated. The generally accepted mechanism for the base-catalyzed hydrolysis of esters is the BAC2 (Base-catalyzed, Acyl-oxygen cleavage, bimolecular) mechanism. This pathway involves the nucleophilic addition of a hydroxide (B78521) ion to the carbonyl carbon of the ester, forming a tetrahedral intermediate. This is followed by the elimination of the leaving group, in this case, the 3-oxo-3-(2,4-dichlorophenyl)phenyl anion, which is subsequently protonated to yield 3-Hydroxy-2',4'-dichlorobenzophenone.

The presence of electron-withdrawing chloro substituents on the benzophenone (B1666685) ring is expected to enhance the electrophilicity of the carbonyl carbon, thereby increasing the rate of nucleophilic attack by the hydroxide ion.

Solvent Effects and pH Dependence on Hydrolysis Rates

The rate of hydrolysis of this compound is profoundly influenced by the solvent composition and the pH of the reaction medium. Generally, the hydrolysis rate is lowest in the neutral pH range and increases significantly in both acidic and basic conditions. This U-shaped pH-rate profile is characteristic of reactions that are subject to both specific acid and specific base catalysis. nih.gov

k_obs = k_N + k_A[H⁺] + k_B[OH⁻]

Where:

k_N is the rate constant for neutral hydrolysis.

k_A is the second-order rate constant for acid-catalyzed hydrolysis.

k_B is the second-order rate constant for base-catalyzed hydrolysis.

The polarity of the solvent also plays a crucial role. For the BAC2 mechanism, the transition state is more polar than the reactants. Therefore, an increase in solvent polarity is expected to stabilize the transition state more than the reactants, leading to an increase in the hydrolysis rate.

Oxidative Reactions of the Benzophenone Moiety

The dichlorobenzophenone core of the molecule is susceptible to oxidative degradation, particularly through reactions involving highly reactive species such as hydroxyl radicals.

Targeted Oxidation of Aromatic Rings and Carbonyl Functionality

Advanced Oxidation Processes (AOPs), which generate hydroxyl radicals (•OH), are effective in degrading chlorinated aromatic compounds. The primary targets for oxidative attack on the this compound molecule are the two aromatic rings and, to a lesser extent, the carbonyl group. The hydroxyl radical can add to the aromatic rings, leading to the formation of hydroxylated and subsequently ring-opened products. The initial attack is often directed at positions activated by the existing substituents. The presence of chlorine atoms influences the sites of •OH attack. nih.gov

Radical Mechanisms in Oxidative Transformations

The oxidative degradation is initiated by the attack of a hydroxyl radical on the aromatic ring, forming a chlorohydroxycyclohexadienyl radical intermediate. rsc.org This radical can then undergo several reaction pathways. In the presence of oxygen, it can be converted to a peroxyl radical, which can then eliminate a hydroperoxyl radical (HO₂•) to form a chlorophenol derivative or undergo further reactions leading to ring cleavage. rsc.org

Table 2: Potential Intermediates in the Hydroxyl Radical-Induced Oxidation of the Dichlorobenzophenone Moiety

| Intermediate Type | General Structure |

| Chlorohydroxycyclohexadienyl radical | [C₁₃H₇Cl₂O(OH)]• |

| Dichlorohydroxybenzophenone | C₁₃H₇Cl₂O(OH) |

| Ring-opened aliphatic fragments | Various smaller oxygenated molecules |

Note: The structures in this table are generalized representations of potential intermediate classes.

Information regarding this compound is not available in published scientific literature.

The performed searches aimed to retrieve data for the following outlined sections:

Reductive Transformations and Pathways

Biocatalytic Redutions by Fungi and Other Systems

The search results did yield information on related, but structurally distinct, compounds such as various isomers of dichlorobenzophenone and other substituted benzophenones. However, in strict adherence to the user's request to focus solely on this compound, this information cannot be used to generate the requested article.

It is concluded that the specific reactivity and mechanistic details for this compound are not present in the currently available scientific literature. Therefore, the generation of a detailed, informative, and scientifically accurate article based on the provided outline is not possible at this time.

Rearrangement Reactions and Migrations

The acetoxy-benzophenone structure is susceptible to various molecular rearrangements, primarily driven by the migration of the acetyl group or other skeletal shifts under specific conditions.

Acyl Migrations (e.g., 1,3-Acyl Shifts) within the Acetoxy-Benzophenone Scaffold

The most anticipated rearrangement for this compound is the Fries rearrangement, a classic organic reaction involving the migration of an acyl group from a phenolic ester to the aromatic ring. This reaction is typically catalyzed by Lewis acids, such as aluminum chloride (AlCl₃).

The mechanism of the Fries rearrangement involves the coordination of the Lewis acid to the carbonyl oxygen of the ester, which polarizes the C-O bond and facilitates the formation of an acylium ion intermediate. This electrophilic acylium ion can then attack the electron-rich aromatic ring to which the acetoxy group was attached. The substitution can occur at either the ortho or para position relative to the hydroxyl group that is formed upon cleavage of the ester linkage.

For this compound, the acyl migration would occur on the phenyl ring bearing the acetoxy group. The potential products of this intramolecular 1,3-acyl shift would be isomers of hydroxy-dichloro-acetylbenzophenone. The regioselectivity of the Fries rearrangement (ortho vs. para substitution) is influenced by reaction conditions such as temperature and solvent.

A hypothetical reaction scheme for the Fries rearrangement is presented below:

| Reactant | Catalyst | Potential Products |

| This compound | AlCl₃ | 2-Acetyl-3-hydroxy-2',4'-dichlorobenzophenone and 4-Acetyl-3-hydroxy-2',4'-dichlorobenzophenone |

It is important to note that the presence of deactivating chloro-substituents on the other ring is unlikely to directly influence the outcome of the Fries rearrangement on the acetoxy-bearing ring, as the reaction is intramolecular in nature.

Other Molecular Rearrangements Induced by Catalysis or Thermal Conditions

Beyond the well-defined Fries rearrangement, other molecular rearrangements of this compound could potentially be induced under thermal or different catalytic conditions. For instance, at high temperatures, thermal degradation pathways might lead to complex rearrangements and fragmentation of the molecule.

Catalysis by transition metals could also open up different rearrangement pathways, potentially involving oxidative addition or other organometallic intermediates. The specific nature of these rearrangements would be highly dependent on the choice of catalyst and reaction conditions.

Reactivity in Specific Organic Reactions (e.g., Electrophilic Aromatic Substitution, Nucleophilic Addition to Carbonyl)

The reactivity of this compound in other fundamental organic reactions is dictated by the electronic properties of its aromatic rings and the electrophilic nature of its carbonyl carbon.

Electrophilic Aromatic Substitution:

The two phenyl rings in this compound exhibit different susceptibilities to electrophilic aromatic substitution (EAS).

The Acetoxy-Substituted Ring: The acetoxy group is an ortho, para-directing group, but it is also deactivating due to the electron-withdrawing nature of the carbonyl in the ester. However, the lone pairs on the oxygen atom can participate in resonance, directing incoming electrophiles to the ortho and para positions.

The Dichloro-Substituted Ring: The two chlorine atoms are ortho, para-directing but are also deactivating due to their inductive electron-withdrawing effect. The combined effect of two chlorine atoms would make this ring significantly less reactive towards EAS compared to the acetoxy-substituted ring.

Therefore, electrophilic substitution reactions, such as nitration or halogenation, would be expected to occur preferentially on the acetoxy-bearing ring at the positions ortho and para to the acetoxy group.

Nucleophilic Addition to Carbonyl:

The carbonyl group in benzophenones is electrophilic and susceptible to nucleophilic attack. The reactivity of the carbonyl carbon in this compound is influenced by the electronic effects of the substituents on both aromatic rings.

The chlorine atoms on one ring are electron-withdrawing, which would increase the electrophilicity of the carbonyl carbon and make it more susceptible to nucleophilic attack. Conversely, the acetoxy group on the other ring, while having an electron-withdrawing carbonyl, also has an oxygen atom that can donate electron density through resonance, which could slightly mitigate the electrophilicity of the carbonyl carbon.

Common nucleophilic addition reactions that could be anticipated for this compound include:

Reduction: Reduction of the carbonyl group with agents like sodium borohydride (B1222165) (NaBH₄) or lithium aluminum hydride (LiAlH₄) would yield the corresponding diarylmethanol.

Grignard Reactions: Addition of Grignard reagents (R-MgX) would lead to the formation of tertiary alcohols.

Wittig Reaction: Reaction with phosphorus ylides would result in the formation of a substituted alkene, replacing the carbonyl oxygen.

The general scheme for nucleophilic addition to the carbonyl group is as follows:

| Reaction Type | Reagent | Product Type |

| Reduction | NaBH₄ / LiAlH₄ | Diaryl-methanol |

| Grignard Addition | R-MgX | Tertiary Alcohol |

| Wittig Reaction | Ph₃P=CHR | Alkene |

Spectroscopic and Structural Elucidation of 3 Acetoxy 2 ,4 Dichlorobenzophenone

Advanced Nuclear Magnetic Resonance (NMR) Spectroscopy for Isomer Differentiation and Stereochemical Assignments

Nuclear Magnetic Resonance (NMR) spectroscopy would be a critical tool for confirming the precise isomeric structure of 3-Acetoxy-2',4'-dichlorobenzophenone. Both ¹H and ¹³C NMR would provide essential information.

In a hypothetical ¹H NMR spectrum, the protons on the two aromatic rings would exhibit distinct chemical shifts and coupling patterns. The protons on the 3-acetoxy-substituted ring and the 2',4'-dichloro-substituted ring would appear in the aromatic region of the spectrum. The presence and specific splitting patterns of these signals would confirm the substitution pattern. Furthermore, a characteristic singlet corresponding to the methyl protons of the acetoxy group would be expected in the aliphatic region. Advanced 2D NMR techniques, such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence), would be employed to definitively assign proton and carbon signals and confirm the connectivity within the molecule, thereby differentiating it from other potential isomers.

A hypothetical ¹³C NMR spectrum would show distinct signals for each unique carbon atom in the molecule, including the carbonyl carbon, the carbons of the aromatic rings, and the methyl and carbonyl carbons of the acetoxy group. The chemical shifts of the aromatic carbons would be influenced by the positions of the chloro and acetoxy substituents.

Hypothetical ¹H NMR Data for this compound

| Functional Group | Chemical Shift (ppm) | Multiplicity |

|---|---|---|

| Acetoxy (-CH₃) | ~2.3 | Singlet |

Hypothetical ¹³C NMR Data for this compound

| Carbon Type | Chemical Shift (ppm) |

|---|---|

| Acetoxy (-CH₃) | ~21 |

| Aromatic C-H | ~120 - 140 |

| Aromatic C-Cl | ~130 - 145 |

| Aromatic C-O | ~150 |

| Acetoxy C=O | ~169 |

Infrared (IR) and Raman Spectroscopy for Vibrational Mode Analysis of Functional Groups

Infrared (IR) and Raman spectroscopy would be used to identify the characteristic vibrational modes of the functional groups present in this compound. The IR spectrum would be expected to show strong absorption bands corresponding to the carbonyl stretching vibrations of the ketone and the ester functionalities. The C-O stretching of the ester and the C-Cl stretching of the dichlorinated ring would also produce characteristic signals.

Raman spectroscopy would complement the IR data, particularly for the non-polar bonds and the aromatic ring vibrations. The symmetric stretching of the aromatic rings would likely give rise to strong Raman signals.

Hypothetical Vibrational Spectroscopy Data for this compound

| Functional Group | IR Frequency (cm⁻¹) | Raman Shift (cm⁻¹) |

|---|---|---|

| C=O Stretch (Ketone) | ~1660 | ~1660 |

| C=O Stretch (Ester) | ~1760 | ~1760 |

| C-O Stretch (Ester) | ~1200 - 1250 | Weak |

| Aromatic C=C Stretch | ~1450 - 1600 | ~1450 - 1600 |

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions and Chromophore Analysis

The UV-Vis spectrum of this compound in a suitable solvent (e.g., ethanol (B145695) or cyclohexane) would reveal information about its electronic transitions. The benzophenone (B1666685) core is a well-known chromophore. The spectrum would be expected to show absorption bands corresponding to π → π* and n → π* transitions. The positions of these bands would be influenced by the acetoxy and chloro substituents on the aromatic rings.

Mass Spectrometry for Molecular Ion Detection and Fragmentation Pattern Analysis

Mass spectrometry would be used to determine the molecular weight and elemental composition of this compound. High-resolution mass spectrometry (HRMS) would provide a highly accurate mass measurement, confirming the molecular formula. The mass spectrum would show a molecular ion peak [M]⁺, and due to the presence of two chlorine atoms, characteristic isotopic peaks ([M+2]⁺ and [M+4]⁺) with specific intensity ratios would be observed. Analysis of the fragmentation pattern would provide further structural information, likely showing fragments corresponding to the loss of the acetoxy group and the cleavage around the central carbonyl group. nih.gov

X-ray Crystallography for Solid-State Structural Determination and Intermolecular Interactions

Should a suitable single crystal of this compound be grown, X-ray crystallography would provide an unambiguous determination of its three-dimensional structure in the solid state. This technique would yield precise bond lengths, bond angles, and torsion angles. Furthermore, it would reveal details about the crystal packing and any intermolecular interactions, such as C-H···O or π-π stacking, that might be present.

Circular Dichroism (CD) Spectroscopy for Chiral Analogues (if applicable)

This compound itself is not chiral and therefore would not exhibit a signal in circular dichroism (CD) spectroscopy. However, if a chiral derivative were to be synthesized, CD spectroscopy would be a valuable tool for studying its stereochemical properties.

Computational Chemistry and Theoretical Studies of 3 Acetoxy 2 ,4 Dichlorobenzophenone

Quantum Chemical Calculations of Electronic Structure and Energetics

Quantum chemical calculations are fundamental to understanding the electronic properties of a molecule. For 3-Acetoxy-2',4'-dichlorobenzophenone, methods such as Hartree-Fock (HF) or more advanced post-Hartree-Fock methods like Møller-Plesset perturbation theory (MP2) or Coupled Cluster (CC) theory would be employed to determine its ground state electronic energy, molecular orbital energies (HOMO and LUMO), and electron density distribution. These calculations would provide insights into the molecule's reactivity, with the HOMO-LUMO gap being a key indicator of its kinetic stability.

Table 1: Hypothetical Electronic Properties of this compound

| Property | Calculated Value | Method/Basis Set |

| Ground State Energy | Data not available | DFT/B3LYP/6-311++G(d,p) |

| HOMO Energy | Data not available | DFT/B3LYP/6-311++G(d,p) |

| LUMO Energy | Data not available | DFT/B3LYP/6-311++G(d,p) |

| HOMO-LUMO Gap | Data not available | DFT/B3LYP/6-311++G(d,p) |

| Dipole Moment | Data not available | DFT/B3LYP/6-311++G(d,p) |

Conformational Analysis and Potential Energy Surface Exploration

The presence of rotatable bonds in this compound—specifically around the carbonyl and ester groups—suggests the existence of multiple stable conformations. A thorough conformational analysis would involve systematically rotating these bonds and calculating the corresponding energy to map out the potential energy surface (PES). This exploration would identify the global minimum energy conformation and other low-energy conformers, which are crucial for understanding the molecule's behavior in different environments.

Reaction Mechanism Elucidation using Density Functional Theory (DFT)

Density Functional Theory (DFT) is a powerful tool for investigating reaction mechanisms. For this compound, DFT calculations could be used to model potential reactions, such as hydrolysis of the ester group or nucleophilic substitution on the aromatic rings. By calculating the energies of reactants, transition states, and products, a detailed reaction pathway can be constructed, providing valuable information on reaction kinetics and thermodynamics.

Prediction of Spectroscopic Properties

Computational methods can predict various spectroscopic properties of this compound, which are essential for its experimental identification.

NMR Chemical Shifts: By calculating the magnetic shielding tensors, the ¹H and ¹³C NMR chemical shifts can be predicted, aiding in the structural elucidation of the molecule.

IR Frequencies: The vibrational frequencies can be computed to predict the infrared (IR) spectrum. This would show characteristic peaks for the carbonyl groups (ketone and ester) and other functional groups.

UV-Vis Absorption Maxima: Time-dependent DFT (TD-DFT) calculations can be used to predict the electronic transitions and thus the UV-Vis absorption spectrum, which is related to the molecule's color and photochemical properties.

Table 2: Hypothetical Predicted Spectroscopic Data for this compound

| Spectrum | Predicted Peak/Shift | Assignment |

| ¹³C NMR | Data not available | Carbonyl (ketone) |

| ¹³C NMR | Data not available | Carbonyl (ester) |

| IR | Data not available | C=O stretch (ketone) |

| IR | Data not available | C=O stretch (ester) |

| UV-Vis | Data not available | n -> π* transition |

Molecular Dynamics Simulations for Solvent Effects and Dynamic Behavior

To understand the behavior of this compound in a condensed phase, molecular dynamics (MD) simulations would be necessary. By simulating the molecule's movement over time in the presence of solvent molecules, one can study how the solvent affects its conformation and dynamics. This is particularly important for predicting its solubility and transport properties.

Quantitative Structure-Reactivity Relationships (QSRR) Modeling

While no QSRR models specifically including this compound have been published, this approach could be used to predict its reactivity based on its structural and electronic properties. By developing a model from a series of related compounds with known reactivities, the reactivity of this compound could be estimated. This would require the calculation of various molecular descriptors, such as electronic, steric, and hydrophobic parameters.

Environmental Fate and Degradation Pathways of 3 Acetoxy 2 ,4 Dichlorobenzophenone

Hydrolytic Degradation Mechanisms and Kinetics in Aquatic Environments

The primary mechanism for the abiotic degradation of 3-Acetoxy-2',4'-dichlorobenzophenone in aquatic environments is expected to be the hydrolysis of the ester linkage. This reaction involves the cleavage of the acetoxy group, leading to the formation of 3-Hydroxy-2',4'-dichlorobenzophenone and acetic acid.

The rate of ester hydrolysis is significantly influenced by the pH of the surrounding water. libretexts.orgchemguide.co.uk This process can be catalyzed by both acids and bases. libretexts.orgchemguide.co.uk

Acid-Catalyzed Hydrolysis : In acidic conditions, the reaction is reversible. The ester is heated with an excess of water in the presence of a strong acid catalyst. libretexts.orgchemguide.co.uk

Base-Facilitated Hydrolysis (Saponification) : Under alkaline conditions, the hydrolysis of esters goes to completion and is generally faster than acid-catalyzed hydrolysis. The reaction involves the attack of a hydroxide (B78521) ion on the carbonyl carbon of the ester, leading to the formation of a carboxylate salt and an alcohol. libretexts.orglibretexts.org

For instance, the hydrolysis of the related compound dicofol, which degrades to dichlorobenzophenones, is highly pH-dependent, with half-lives ranging from 85 days at pH 5 to just 26 minutes at pH 9 for the p,p'-isomer. epa.gov This suggests that the hydrolytic stability of such compounds is significantly lower in alkaline waters.

Photolytic Degradation Processes Under Simulated and Environmental Light Conditions

Photolytic degradation is another significant pathway for the transformation of benzophenone (B1666685) derivatives in the environment, particularly in sunlit surface waters. nih.gov The benzophenone moiety is a known photosensitizer and is susceptible to degradation upon absorption of ultraviolet (UV) radiation. The natural degradation of benzophenone at low concentrations in aquatic environments is largely driven by sun irradiation. nih.gov

The process of photodegradation can occur through two primary mechanisms:

Direct Photolysis : The direct absorption of photons by the this compound molecule can lead to its excitation and subsequent chemical transformation.

Indirect Photolysis : The compound can be degraded by reacting with photochemically generated reactive species in the water, such as hydroxyl radicals (•OH), singlet oxygen, and peroxide radicals.

The rate of photolytic degradation is influenced by several factors, including the intensity and wavelength of light, the presence of natural photosensitizers (like dissolved organic matter), and water chemistry. For related compounds like dicofol, photodegradation half-lives in water have been observed to be significantly shorter in the presence of a photosensitizer (4 days) compared to non-sensitized solutions (92.5 days). epa.gov This indicates that indirect photolysis can be a major degradation route.

The degradation products of photolysis can be complex and may include hydroxylated and de-chlorinated derivatives of the parent compound.

Biotransformation and Biodegradation Mechanisms

Microorganisms, including bacteria and fungi, are expected to play a crucial role in the degradation of this compound in soil and aquatic systems. The biodegradation of benzophenone and its derivatives has been observed under both aerobic and anaerobic conditions. oup.comresearchgate.net

The initial step in the biodegradation of this compound is likely the enzymatic hydrolysis of the ester bond to yield 3-Hydroxy-2',4'-dichlorobenzophenone. This initial transformation increases the polarity of the molecule, potentially making it more amenable to further microbial attack.

Following the initial hydrolysis, the resulting dichlorobenzophenone structure can undergo further degradation. Studies on other benzophenones have shown that microbial communities can cleave the aromatic rings, leading to the eventual mineralization of the compound to carbon dioxide and water. nih.gov The efficiency of biodegradation can be influenced by environmental conditions such as temperature, pH, nutrient availability, and the presence of a microbial community adapted to degrading aromatic compounds. For example, benzophenone-3 has been shown to be readily biodegradable under various redox conditions, with anaerobic conditions being more favorable for its degradation. oup.comresearchgate.net

The biotransformation of this compound is initiated by specific enzymes. The hydrolysis of the acetoxy group is likely catalyzed by non-specific esterases, which are widespread in microorganisms. ipl.orgnih.gov

Once the ester bond is cleaved, the resulting 3-Hydroxy-2',4'-dichlorobenzophenone can be further metabolized. The metabolic pathways for benzophenones can involve a series of enzymatic reactions, including:

Hydroxylation : Monooxygenases and dioxygenases can introduce additional hydroxyl groups onto the aromatic rings, making the molecule more polar and susceptible to ring cleavage.

Dehalogenation : Microbes can remove chlorine atoms from the aromatic rings, a critical step in the detoxification and degradation of chlorinated aromatic compounds.

Ring Cleavage : Dioxygenases can catalyze the cleavage of the aromatic rings, breaking down the benzophenone structure into smaller, more easily metabolized aliphatic acids.

The intermediates formed during these transformations can include various hydroxylated and de-chlorinated benzophenones. The complete metabolic pathway would ultimately lead to intermediates of central metabolic pathways, such as the Krebs cycle.

Formation and Persistence of Degradates (e.g., Dichlorobenzophenones, Hydroxy-Dichlorobenzophenones)

The degradation of this compound leads to the formation of several intermediate products, with 3-Hydroxy-2',4'-dichlorobenzophenone being the primary initial degradate from hydrolysis and enzymatic action.

Further degradation, either through photolysis or microbial action, can lead to the formation of 2',4'-dichlorobenzophenone through the loss of the hydroxyl group. These dichlorobenzophenone degradates are known to be environmentally relevant as they are also breakdown products of the pesticide dicofol. epa.govnih.gov

The persistence of these degradates is a key aspect of the environmental fate of the parent compound. Studies on 4,4'-dichlorobenzophenone (B107185), a related isomer, have shown it to be a persistent metabolite. usj.edu.mo The persistence of these chlorinated benzophenones in the environment is influenced by their resistance to further degradation. For example, in hydrolysis studies of o,p'-dicofol, 2,4'-dichlorobenzophenone (B146651) was the predominant degradate and appeared to resist further degradation. epa.gov

The following table summarizes the expected major degradates and their formation pathways:

| Degradate | Formation Pathway(s) |

| 3-Hydroxy-2',4'-dichlorobenzophenone | Hydrolysis, Enzymatic Transformation |

| Acetic Acid | Hydrolysis, Enzymatic Transformation |

| 2',4'-dichlorobenzophenone | Photolysis, Further Microbial Degradation |

| Hydroxylated-dichlorobenzophenones | Microbial Degradation, Photolysis |

| De-chlorinated benzophenones | Microbial Degradation |

Applications of 3 Acetoxy 2 ,4 Dichlorobenzophenone in Chemical Synthesis and Materials Science

As a Versatile Intermediate in the Synthesis of Complex Organic Molecules

3-Acetoxy-2',4'-dichlorobenzophenone is a valuable intermediate in the synthesis of a variety of complex organic molecules, particularly heterocyclic compounds. The benzophenone (B1666685) framework, with its two phenyl rings and a central carbonyl group, provides a robust scaffold that can be chemically modified in numerous ways. The presence of the acetoxy and dichloro substituents offers specific sites for further functionalization, making it a versatile building block in multi-step synthetic routes.

The reactivity of the carbonyl group allows for a range of classical organic reactions, including reductions, Grignard reactions, and Wittig reactions, to introduce new carbon-carbon bonds and functional groups. Furthermore, the acetoxy group can be hydrolyzed to a hydroxyl group, which can then be used for etherification, esterification, or as a directing group in subsequent reactions. The chlorine atoms on one of the phenyl rings can participate in nucleophilic aromatic substitution reactions or cross-coupling reactions, such as Suzuki or Buchwald-Hartwig couplings, to form more complex biaryl structures.

A significant application of substituted benzophenones is in the synthesis of heterocyclic compounds, which are core structures in many pharmaceuticals and biologically active molecules. For instance, benzophenone derivatives can be used to synthesize various heterocyclic systems like thiazoles. nih.gov The general synthetic approach often involves the reaction of the benzophenone with a suitable reagent to form an intermediate, which then undergoes cyclization to yield the desired heterocyclic ring.

Below is a hypothetical reaction scheme illustrating the potential of this compound in the synthesis of a complex heterocyclic system.

| Reactant | Reagent(s) | Product | Potential Application |

| This compound | 1. Hydrolysis (e.g., NaOH) 2. Reagent for heterocycle formation (e.g., a substituted hydrazine) | A complex, multi-ring heterocyclic compound | Pharmaceutical lead compound |

While specific examples detailing the use of this compound in the synthesis of named complex molecules are not abundant in readily available literature, the principles of organic synthesis strongly support its utility as a versatile intermediate. The combination of functional groups and the dichlorinated phenyl ring provides a platform for creating diverse molecular architectures.

Role in Polymer Chemistry as a Precursor or Additive (e.g., for resins, coatings)

Benzophenone and its derivatives have long been utilized in polymer chemistry, primarily as precursors for resins and as additives in various polymer formulations, including coatings. google.com The aromatic nature of the benzophenone core contributes to thermal stability and mechanical strength in the resulting polymers. This compound can serve a similar role, with its specific substituents potentially fine-tuning the properties of the final material.

When used as a precursor, the benzophenone moiety can be incorporated into the main chain or as a pendant group of a polymer. This can be achieved through reactions involving the carbonyl group or by functionalizing the phenyl rings. The resulting polymers often exhibit enhanced properties such as improved adhesion, heat resistance, and optical characteristics. The presence of chlorine atoms, as in this compound, can also impart flame-retardant properties to the polymer.

As an additive, this compound can be blended with various polymers to modify their characteristics. For instance, its UV-absorbing properties, common to benzophenones, can help protect the polymer from degradation upon exposure to sunlight. This makes it a potential candidate for use in outdoor coatings and plastics.

The following table outlines the potential roles of this compound in polymer chemistry.

| Application Area | Function | Potential Advantage |

| Resins (e.g., polyester, epoxy) | Monomer or co-monomer | Enhanced thermal stability, flame retardancy |

| Coatings (e.g., UV-curable, powder) | Additive or part of the resin backbone | Improved UV resistance, adhesion, and hardness |

| Plastics | Additive | UV stabilizer, flame retardant |

Applications as a Photosensitizer or Photoinitiator in Photopolymerization and Curing

Benzophenones are well-known Type II photoinitiators, which are crucial components in photopolymerization and UV curing processes. nih.gov These processes are used in a wide range of applications, including inks, coatings, adhesives, and 3D printing. rsc.orgarkema.comcovestro.comdic-global.com this compound, with its benzophenone core, is expected to exhibit similar photochemical activity.

Upon absorption of UV light, the benzophenone moiety in this compound is excited to a triplet state. In this excited state, it can abstract a hydrogen atom from a co-initiator, typically an amine or a thiol, to generate free radicals. These free radicals then initiate the polymerization of monomers and oligomers, such as acrylates, leading to the rapid formation of a cross-linked polymer network, a process known as curing.

The efficiency of a photoinitiator is dependent on its absorption characteristics and its ability to interact with the co-initiator. The substituents on the benzophenone ring can influence these properties. The acetoxy and dichloro groups in this compound may affect its absorption spectrum and its photoinitiation efficiency. Research on various substituted benzophenones has shown that the nature and position of the substituents can be tailored to optimize performance for specific applications and light sources, such as LED lamps. rsc.orgmdpi.com

The table below summarizes the key aspects of this compound's potential application as a photoinitiator.

| Property | Description | Relevance to Photopolymerization |

| Photoinitiator Type | Type II (Hydrogen abstraction) | Requires a co-initiator to generate initiating radicals. |

| Mechanism | 1. UV absorption and excitation to triplet state. 2. Hydrogen abstraction from a co-initiator. 3. Formation of free radicals. 4. Initiation of polymerization. | Efficiently converts light energy into chemical energy for curing. |

| Potential Applications | UV-curable coatings, inks, adhesives, 3D printing resins, dental composites. | Enables rapid, on-demand curing of liquid formulations into solid materials. |

Utilization in the Production of Research Chemicals and Building Blocks

Substituted benzophenones, including this compound, are valuable building blocks in the synthesis of a wide array of research chemicals. google.com Their utility stems from the multiple reactive sites on the molecule, which allow for the introduction of diverse functional groups and the construction of more complex molecular frameworks.

As a research chemical, this compound can be used as a starting material to explore new chemical reactions and to synthesize novel compounds with interesting properties. The combination of the acetoxy, dichloro, and benzophenone moieties in one molecule provides a unique platform for synthetic exploration.

The following table highlights the potential transformations of this compound to generate other research chemicals.

| Transformation | Reagent(s) | Resulting Functional Group(s) | Potential Utility of Product |

| Hydrolysis | Acid or Base | Hydroxyl group | Intermediate for ether and ester synthesis |

| Reduction of Carbonyl | Reducing agents (e.g., NaBH4) | Secondary alcohol | Chiral synthesis, further functionalization |

| Nucleophilic Aromatic Substitution | Nucleophiles (e.g., amines, alkoxides) | Replacement of chlorine atoms | Synthesis of substituted biaryls |

| Cross-Coupling Reactions | Boronic acids, organostannanes (with a catalyst) | C-C bond formation | Creation of complex molecular scaffolds |

Potential as a Scaffold for Rational Drug Design (Focus on chemical synthesis, not clinical efficacy)

The benzophenone scaffold is a "privileged structure" in medicinal chemistry, meaning it is a molecular framework that is capable of binding to multiple biological targets. nih.gov This makes benzophenone derivatives, such as this compound, attractive starting points for rational drug design. The focus here is on the chemical synthesis strategies to modify this scaffold to create libraries of compounds for biological screening.

Rational drug design often involves the systematic modification of a lead compound to improve its binding affinity and selectivity for a specific biological target, such as an enzyme or a receptor. nih.govresearchgate.netscispace.com The this compound scaffold offers several points for chemical modification to explore the structure-activity relationships (SAR). drugdesign.orgmdpi.comnih.gov

Key synthetic strategies for modifying the this compound scaffold include:

Modification of the Acetoxy Group: The acetoxy group can be hydrolyzed to a hydroxyl group, which can then be converted to a variety of ethers and esters. This allows for the introduction of different alkyl, aryl, or heterocyclic groups to probe interactions with the target protein.

Derivatization of the Carbonyl Group: The carbonyl group can be transformed into other functional groups, such as oximes, hydrazones, or reduced to a methylene (B1212753) group, altering the geometry and electronic properties of the central part of the molecule.

Functionalization of the Dichlorophenyl Ring: The chlorine atoms can be replaced through nucleophilic aromatic substitution or used in cross-coupling reactions to introduce a wide range of substituents. This is a powerful strategy to explore the binding pocket of a target enzyme. For example, dichlorophenyl groups are found in some kinase inhibitors.

The table below outlines a hypothetical synthetic approach for generating a library of compounds based on the this compound scaffold for drug discovery purposes.

| Scaffold Modification Site | Synthetic Reaction | Example of Introduced Group | Rationale for Modification |

| 3-Acetoxy group | Hydrolysis followed by etherification | -O-(CH2)n-NR2 (e.g., a piperidine (B6355638) or morpholine (B109124) group) | Introduce basic groups to form salt bridges with acidic residues in the target. |

| Carbonyl group | Reductive amination | -CH(NHR)- | Introduce hydrogen bond donors and acceptors. |

| 2',4'-Dichloro positions | Suzuki coupling | Aryl or heteroaryl groups | Explore hydrophobic pockets and pi-stacking interactions. |

Through such synthetic modifications, a diverse library of compounds can be generated from this compound, which can then be screened for biological activity, leading to the identification of new lead compounds for further development.

Structure Activity Relationship Sar Studies of 3 Acetoxy 2 ,4 Dichlorobenzophenone Scaffolds

Design and Synthesis of Analogues with Systematic Structural Modifications

The design and synthesis of analogues of 3-acetoxy-2',4'-dichlorobenzophenone are pivotal for establishing a comprehensive SAR. These modifications typically involve alterations in the substitution pattern of the benzophenone (B1666685) core, changes to the acetoxy group, and introduction of different functional groups.

Synthesis of the Core Scaffold: The synthesis of the parent 3-hydroxy-2',4'-dichlorobenzophenone is a key starting point. A common method for synthesizing unsymmetrical benzophenones is the Friedel-Crafts acylation. For instance, 3-hydroxybenzoyl chloride can be reacted with 1,3-dichlorobenzene (B1664543) in the presence of a Lewis acid catalyst like aluminum chloride (AlCl₃) to yield the desired hydroxylated dichlorobenzophenone. Subsequent acetylation of the hydroxyl group, for example, using acetic anhydride (B1165640) or acetyl chloride, affords this compound.

Systematic Structural Modifications: To explore the SAR, a library of analogues can be designed and synthesized. Key modifications include:

Varying the position of the acetoxy group: Moving the acetoxy group to other positions on the phenyl ring (e.g., 2-acetoxy or 4-acetoxy) allows for the investigation of positional isomers on reactivity and stability.

Altering the ester group: Replacing the acetyl group with other acyl groups of varying chain lengths and electronic properties (e.g., propionyl, benzoyl) can modulate steric hindrance and electronic effects.

Introducing substituents on the acetoxy-bearing ring: Adding further substituents to this ring can fine-tune the electronic environment of the ester functionality.

The synthesis of these analogues generally follows established organic chemistry protocols, including electrophilic aromatic substitution, nucleophilic substitution, and esterification reactions. nih.gov

A representative synthetic approach for generating a variety of substituted benzophenone analogues is the Friedel-Crafts acylation, where different substituted benzoyl chlorides are reacted with appropriately substituted aromatic compounds. nih.gov

Correlation of Structural Variations with Chemical Reactivity Profiles

The chemical reactivity of this compound analogues is significantly influenced by their structural features. The electronic and steric properties of the substituents play a crucial role in determining the reactivity of the carbonyl group and the lability of the ester linkage.

Electronic Effects: The presence of electron-withdrawing groups, such as the two chlorine atoms on one of the phenyl rings, increases the electrophilicity of the carbonyl carbon. This makes the benzophenone core more susceptible to nucleophilic attack. The acetoxy group, being an electron-donating group through resonance but electron-withdrawing through induction, can modulate the reactivity of the ring to which it is attached.

Steric Effects: The position of the substituents can sterically hinder the approach of reactants to the carbonyl group or the ester functionality. For instance, substituents at the ortho positions (e.g., the 2'-chloro group) can create significant steric hindrance, potentially slowing down reactions at the carbonyl center. The conformation of the benzophenone, specifically the twist angle between the two phenyl rings, is also influenced by the substitution pattern and can impact reactivity. nih.gov

Below is an interactive data table illustrating the expected qualitative effects of different substituents on the chemical reactivity of the benzophenone scaffold.

| Substituent Modification | Position | Expected Effect on Carbonyl Electrophilicity | Expected Effect on Ester Lability |

| Replacement of -Cl with -F | 2', 4' | Increase | Minimal direct effect |

| Replacement of -Cl with -Br | 2', 4' | Decrease | Minimal direct effect |

| Replacement of -Cl with -OCH₃ | 2', 4' | Decrease | Minimal direct effect |

| Replacement of 3-acetoxy with 3-nitro | 3 | Increase | N/A |

| Addition of a -NO₂ group | 4 | Increase | Increase |

| Addition of a -CH₃ group | 4 | Decrease | Decrease |

Influence of Substituent Position and Electronic Nature on Acyl Migration and Ester Hydrolysis

The stability of the acetoxy group in this compound is a key aspect of its chemical profile, with acyl migration and ester hydrolysis being two important degradation pathways.

Ester Hydrolysis: The hydrolysis of the ester bond can be catalyzed by either acid or base. libretexts.orgmasterorganicchemistry.com The rate of hydrolysis is highly dependent on the electronic environment of the ester group. researchgate.netpearson.com

Electronic Effects: Electron-withdrawing groups on the benzoyl moiety generally accelerate the rate of hydrolysis by stabilizing the developing negative charge in the transition state of nucleophilic attack by water or hydroxide (B78521) ions. researchgate.net The two chlorine atoms on the 2',4'-positions of the benzoyl ring are expected to enhance the rate of hydrolysis of the 3-acetoxy group. Conversely, electron-donating groups would decrease the rate.

Steric Hindrance: Bulky groups near the ester functionality can sterically hinder the approach of the nucleophile, thereby slowing down the hydrolysis rate. pearson.com

Acyl Migration: In molecules containing a vicinal hydroxyl group, intramolecular acyl migration can occur. For this compound itself, this is not a primary concern. However, if the molecule were to be modified to include a hydroxyl group adjacent to the acetoxy group (e.g., in a 2-hydroxy-3-acetoxy analogue), a rapid O-to-O acyl migration would be expected, leading to an equilibrium mixture of isomers. The position of this equilibrium would be influenced by the relative thermodynamic stabilities of the isomers.

The table below summarizes the predicted influence of substituents on the rates of ester hydrolysis.

| Substituent | Position | Electronic Nature | Predicted Effect on Hydrolysis Rate |

| -Cl | 2', 4' | Electron-withdrawing | Increase |

| -NO₂ | 4 | Strongly electron-withdrawing | Significant Increase |

| -OCH₃ | 4' | Electron-donating | Decrease |

| -CH₃ | 4' | Weakly electron-donating | Slight Decrease |

SAR in Photochemical Efficiencies and Mechanisms

Benzophenones are well-known for their rich photochemistry, which is profoundly influenced by the nature and position of substituents. The photochemical behavior of this compound and its analogues is expected to be similarly dependent on their structure.

The primary photochemical processes for benzophenones typically involve the excitation to a singlet state, followed by efficient intersystem crossing to a triplet state. The reactivity of this triplet state is what governs the subsequent photochemical reactions.

Substituent Effects on Excited States: Electron-donating groups generally lower the energy of the π-π* triplet state, while electron-withdrawing groups have a more pronounced effect on the n-π* triplet state. The relative energies of these two states are crucial in determining the photochemical reactivity. For most substituted benzophenones, the n-π* triplet is the lowest-lying triplet state and is responsible for their photoreactivity. nih.gov

Influence on Photoreduction: A characteristic reaction of the benzophenone triplet state is hydrogen abstraction from a suitable donor, leading to the formation of a ketyl radical. The rate of this photoreduction is sensitive to substituent effects. Electron-withdrawing groups tend to increase the rate of photoreduction, while electron-donating groups decrease it. nih.gov The chlorine atoms in this compound are therefore expected to enhance its photochemical reactivity in hydrogen-donating solvents.

Rational Design Strategies for Enhanced Chemical Stability or Reactivity

Based on the SAR principles discussed, rational design strategies can be employed to modulate the chemical stability and reactivity of this compound scaffolds.

Enhancing Chemical Stability: To increase the stability of the ester group towards hydrolysis, one could:

Introduce electron-donating groups on the benzoyl ring to decrease the electrophilicity of the carbonyl carbon.

Incorporate bulky ortho-substituents that sterically shield the ester functionality from nucleophilic attack.

Replace the acetyl group with a more sterically hindered acyl group.

Enhancing Chemical Reactivity: To increase the reactivity, for instance, to facilitate a desired chemical transformation, one could:

Introduce additional electron-withdrawing groups to further enhance the electrophilicity of the carbonyl or ester groups.

Design analogues where steric hindrance is minimized.

For photochemical applications, the reactivity can be tuned by selecting substituents that modulate the energy and character of the triplet excited state. For example, to enhance the efficiency of a hydrogen abstraction reaction, one would choose substituents that favor the n-π* character of the lowest triplet state. nih.gov

Development of Quantitative Structure-Activity Relationship (QSAR) Models for Chemical Properties

Quantitative Structure-Activity Relationship (QSAR) models are mathematical models that relate the chemical structure of a series of compounds to their physicochemical properties or biological activities. nih.gov For this compound and its analogues, QSAR models can be developed to predict various chemical properties.

Descriptor Calculation: The first step in developing a QSAR model is to calculate a set of molecular descriptors for each analogue in the series. These descriptors can be categorized as:

Electronic descriptors: Such as Hammett constants (σ), which quantify the electron-donating or -withdrawing ability of a substituent.

Steric descriptors: Such as Taft steric parameters (Es), which describe the bulkiness of a substituent.

Hydrophobic descriptors: Such as the partition coefficient (logP), which measures the lipophilicity of a molecule.

Quantum chemical descriptors: Such as orbital energies (HOMO, LUMO), atomic charges, and dipole moments, which can be calculated using computational chemistry methods.

Model Development: Once the descriptors are calculated, statistical methods such as multiple linear regression (MLR), partial least squares (PLS), or machine learning algorithms are used to build a mathematical model that correlates a set of descriptors with the chemical property of interest (e.g., rate of hydrolysis, photochemical quantum yield). nih.gov

Model Validation: The predictive power of the QSAR model must be rigorously validated using both internal and external validation techniques. A statistically robust and predictive QSAR model can then be used to estimate the properties of new, unsynthesized analogues, thereby guiding the rational design of compounds with desired characteristics. nih.govresearchgate.net

For instance, a hypothetical QSAR equation for the rate of hydrolysis (log k_hyd) might take the form:

log k_hyd = c₀ + c₁σ + c₂E_s + c₃logP

Where c₀, c₁, c₂, and c₃ are coefficients determined from the regression analysis. Such a model would allow for the prediction of the hydrolysis rate of new analogues based on the calculated descriptor values of their substituents.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 3-Acetoxy-2',4'-dichlorobenzophenone, and how do reaction conditions influence yield?

- Methodology : Synthesis typically involves Friedel-Crafts acylation or esterification of pre-functionalized benzophenones. Key parameters include:

- Inert atmosphere (nitrogen/argon) to prevent oxidation of sensitive intermediates .

- Temperature control : Reactions often proceed at 60–80°C to balance reaction rate and side-product formation .

- Catalysts : Use Lewis acids (e.g., AlCl₃) for acylation or acid catalysts (H₂SO₄) for esterification .

- Yield Optimization : Monitor reaction progress via TLC or HPLC. Purify via recrystallization (ethanol/acetone) or column chromatography (silica gel, hexane/ethyl acetate eluent) .

Q. How can the solubility and stability of this compound be characterized for experimental design?

- Solubility Profiling :

- Polar solvents : Sparingly soluble in water but dissolves in ethanol, acetone, or DMSO (test via saturation concentration assays) .

- Stability : Assess thermal stability via TGA/DSC and photostability under UV-Vis light. Store in amber vials at –20°C to prevent hydrolysis of the acetoxy group .

Q. What spectroscopic methods are most effective for structural elucidation?

- NMR : ¹H/¹³C NMR to confirm substituent positions (e.g., acetoxy at C3, chloro groups at C2' and C4') .

- IR Spectroscopy : Identify carbonyl (C=O, ~1700 cm⁻¹) and C-Cl (~550 cm⁻¹) stretches .

- Mass Spectrometry : High-resolution MS (HRMS) to verify molecular ion ([M+H]⁺) and fragmentation patterns .

Advanced Research Questions

Q. How do substituent electronic effects influence the reactivity of this compound in nucleophilic substitution reactions?

- Mechanistic Insight :

- The electron-withdrawing chloro groups at C2' and C4' activate the benzophenone core toward nucleophilic attack.

- Kinetic Studies : Use Hammett plots to correlate substituent σ values with reaction rates (e.g., SNAr with amines/thiols) .

- Computational Modeling : DFT calculations (Gaussian or ORCA) to map electron density and predict regioselectivity .

Q. What strategies resolve contradictions in toxicological data for this compound derivatives?

- Case Study : EPA reports on 4,4’-dichlorobenzophenone (structurally analogous) show negative genotoxicity in Salmonella assays but potential endocrine disruption in mammalian cells .

- Resolution Steps :

- Cross-validate using multiple assays (e.g., Ames test, Comet assay, and OECD guidelines).

- Investigate metabolite toxicity (e.g., hydroxylated derivatives via LC-MS/MS) .

Q. How can advanced chromatographic techniques improve quantification in complex matrices?

- HPLC-MS/MS : Use C18 columns with gradient elution (water/acetonitrile + 0.1% formic acid) for separation. Optimize MRM transitions for sensitivity .

- Challenges : Matrix effects in biological samples require isotope-labeled internal standards (e.g., ¹³C-labeled analogs) .

Contradictions and Mitigation

- Genotoxicity Discrepancies : While 4,4’-dichlorobenzophenone showed no mutagenicity in bacterial assays, mammalian cell studies may reveal clastogenicity. Use tiered testing (in vitro → in vivo) .

- Reaction Byproducts : Substitution reactions may yield regioisomers; employ preparative HPLC or crystallographic analysis for unambiguous identification .

Key Resources

- Structural Data : PubChem CID (refer to canonical SMILES: C1=CC(=C(C=C1C(=O)C2=CC(=CC(=C2)Cl)Cl)F)Cl) .

- Toxicity Profiles : EPA DSSTox (DTXSID101209824) for regulatory compliance .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.